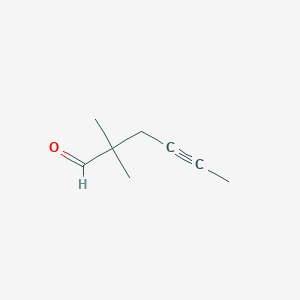
2,2-Dimethylhex-4-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylhex-4-ynal is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,2-Dimethylhex-4-ynal is an organic compound with potential biological activity that has garnered interest in various scientific studies. This compound, characterized by its unique alkyne structure, exhibits a range of biological effects that may have therapeutic implications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and synthesis methods.
Chemical Structure and Properties
This compound is classified as an aldehyde with the following molecular formula: C8H14O. Its structural formula can be represented as follows:
This compound features a terminal alkyne and an aldehyde functional group, which are critical for its reactivity and biological interactions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have demonstrated their ability to inhibit the β-catenin pathway, which is often dysregulated in cancers. Inhibition of this pathway can lead to reduced proliferation of cancer cells and increased apoptosis .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HCT116 (Colon Cancer) | TBD |
| Related Compound A | MCF7 (Breast Cancer) | 6.0 |
| Related Compound B | HeLa (Cervical Cancer) | 3.2 |
Antifungal Activity
In addition to its anticancer properties, this compound has shown potential antifungal activity. Studies involving similar aldehydes have reported effectiveness against Candida albicans, a common fungal pathogen. The mechanism of action is believed to involve disruption of fungal cell membrane integrity .
Case Study: Antifungal Efficacy
A case study demonstrated that derivatives of this compound exhibited significant antifungal activity at concentrations as low as 10 µg/mL against Candida albicans, suggesting that structural modifications could enhance efficacy further.
The biological activities of this compound are attributed to its ability to interact with various cellular targets:
- β-Catenin Inhibition : Compounds that inhibit β-catenin signaling can suppress tumor growth by preventing transcription of oncogenes such as c-Myc and cyclin D1.
- Membrane Disruption : The aldehyde functional group can interact with thiol groups in proteins, leading to alterations in membrane integrity and function in fungal cells.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions or modifications of existing alkyne derivatives. One effective synthetic route includes the use of Ugi reactions followed by selective oxidation to yield the desired aldehyde .
Table 2: Synthetic Routes for this compound
| Synthesis Method | Key Steps | Yield (%) |
|---|---|---|
| Ugi Reaction | Multicomponent assembly | 70 |
| Oxidation of Alkyne | Selective oxidation | TBD |
Propriétés
IUPAC Name |
2,2-dimethylhex-4-ynal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-4-5-6-8(2,3)7-9/h7H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQIZIHFWPTEBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)(C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














